6-(4-methylimidazol-1-yl)-1H-quinolin-2-one

Monoamine Oxidase Inhibition Neuroprotection Structure-Activity Relationship

6-(4-Methylimidazol-1-yl)-1H-quinolin-2-one is a synthetic heterocyclic small molecule built on a 2(1H)-quinolinone scaffold bearing a 4-methylimidazol-1-yl substituent at the 6-position. This compound belongs to the class of 6-imidazol-1-yl-2(1H)-quinolinones, a series originally investigated for cardiac stimulant activity.

Molecular Formula C13H11N3O
Molecular Weight 225.25 g/mol
Cat. No. B13880592
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(4-methylimidazol-1-yl)-1H-quinolin-2-one
Molecular FormulaC13H11N3O
Molecular Weight225.25 g/mol
Structural Identifiers
SMILESCC1=CN(C=N1)C2=CC3=C(C=C2)NC(=O)C=C3
InChIInChI=1S/C13H11N3O/c1-9-7-16(8-14-9)11-3-4-12-10(6-11)2-5-13(17)15-12/h2-8H,1H3,(H,15,17)
InChIKeyYVTSPMRYKMZZCA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-(4-Methylimidazol-1-yl)-1H-quinolin-2-one: Core Chemical Profile and Procurement Baseline


6-(4-Methylimidazol-1-yl)-1H-quinolin-2-one is a synthetic heterocyclic small molecule built on a 2(1H)-quinolinone scaffold bearing a 4-methylimidazol-1-yl substituent at the 6-position [1]. This compound belongs to the class of 6-imidazol-1-yl-2(1H)-quinolinones, a series originally investigated for cardiac stimulant activity [2]. The molecular formula is C₁₃H₁₁N₃O with a molecular weight of 225.25 g/mol (free base) . Its tautomeric 2-hydroxyquinoline form is registered under CAS 102791-40-2, while the hydrochloride salt is registered under CAS 1201902-61-5 . The compound is primarily of interest in medicinal chemistry programs targeting monoamine oxidase (MAO) inhibition and imidazoline receptor modulation, as disclosed in patent literature [3].

Why Interchanging 6-(4-Methylimidazol-1-yl)-1H-quinolin-2-one with Its In-Class Analogs Is Not Scientifically Straightforward


Within the 6-imidazol-1-yl-2(1H)-quinolinone series, structural variations at the imidazole ring and quinolinone core produce non-linear shifts in both cardiac inotropic potency and selectivity profiles [1]. The 4-methyl substituent on the imidazole ring differentiates this compound from unsubstituted imidazole and other N-linked heteroaryl analogs originally profiled by Bell et al. [2]. While the foundational medicinal chemistry literature shows clear quantitative structure–activity relationships (SAR) among these analogs, the compound-specific comparative binding and functional data that would allow a procurement scientist to confidently select this specific derivative over, for example, the 6-(imidazol-1-yl) or 6-(2-methylimidazol-1-yl) congeners, remains largely inaccessible in the open literature [3]. This creates a situation where broad class-level properties are known, but direct head-to-head quantitative differentiation for this precise compound is limited, requiring careful case-by-case evaluation rather than simple substitution [3].

Quantitative Differentiation Evidence for 6-(4-Methylimidazol-1-yl)-1H-quinolin-2-one: Comparator-Based Analysis


Monoamine Oxidase B (MAO-B) Inhibition Potency: 4-Methylimidazol-1-yl vs. Unsubstituted Imidazol-1-yl Congener (Cross-Study Inference)

In the 6-imidazol-1-yl-2(1H)-quinolinone series originally described by Bell et al., the addition of a 4-methyl group on the imidazole ring was associated with altered inotropic potency relative to the unsubstituted imidazole parent. However, specific MAO-B IC₅₀ values for the precise title compound are not publicly available in the open literature [1]. A structurally related 6-(4-methyl-1H-imidazol-1-yl)-2-aryl-quinoline derivative disclosed in patent CN105175335A is claimed as a monoamine oxidase inhibitor and imidazoline receptor ligand, implying that the 4-methylimidazole substitution pattern contributes to MAO binding [2]. Notably, the BindingDB entry BDBM50350501 (CHEMBL1814642) reports an IC₅₀ of 13,000 nM (1.30E+4 nM) for a compound in this chemotype against human recombinant MAO-A, though precise structural confirmation matching the title compound requires further verification [3].

Monoamine Oxidase Inhibition Neuroprotection Structure-Activity Relationship

Cardiac Inotropic Activity Differentiation: 4-Methylimidazol-1-yl vs. Other N-Linked Heteroaryl Substituents (Class-Level Inference)

The foundational SAR study by Bell et al. (1989) established that 6-imidazol-1-yl-2(1H)-quinolinones exhibit positive inotropic activity, with potency modulated by substituents on the imidazole ring [1]. While the specific 4-methylimidazol-1-yl derivative falls within the scope of this study, the exact quantitative inotropic data (e.g., percentage increase in contractile force at defined concentrations) for this precise compound relative to the 6-(imidazol-1-yl) parent, 6-(2-methylimidazol-1-yl), or 6-(4-nitroimidazol-1-yl) analogs is not extractable from the open-access record [1]. The companion paper on 6-(N-linked, five-membered heteroaryl) derivatives shows that inotropic potency varies substantially depending on the heterocycle identity, suggesting that the 4-methylimidazole substituent occupies a distinct position in the SAR continuum [2]. Without the full quantitative dataset, this evidence remains class-level inference rather than a direct compound-to-compound quantitative comparison [1][2].

Cardiac Stimulant Positive Inotrope Phosphodiesterase Inhibition

Imidazoline Receptor Ligand Potential: Differentiation from Non-Imidazole Quinolinone Analogs (Supporting Evidence)

Patent CN105175335A explicitly claims 6-(1H-imidazol-1-yl)-2-aryl and 2-heteroaryl quinazoline and quinoline derivatives, including compounds bearing the 4-methylimidazol-1-yl substituent, as ligands for imidazoline receptors [1]. This distinguishes the 4-methylimidazole-containing quinolinones from structurally similar quinolin-2-one derivatives that lack the imidazole moiety and therefore lack the pharmacophoric element required for imidazoline receptor recognition [1]. The imidazole ring serves as the critical recognition element for I1/I2 imidazoline binding sites, and the 4-methyl substitution may modulate binding affinity or subtype selectivity relative to unsubstituted imidazole analogs; however, no quantitative binding data (Ki, IC₅₀) is publicly available for this specific compound at imidazoline receptors [1].

Imidazoline Receptor I1/I2 Binding Site CNS Pharmacophore

Recommended Application Scenarios for 6-(4-Methylimidazol-1-yl)-1H-quinolin-2-one Based on Evidence Profile


SAR Probe in Cardiac Inotropic Mechanism Studies

Based on the foundational series by Bell et al. demonstrating positive inotropic activity for 6-imidazol-1-yl-2(1H)-quinolinones [1], this compound can serve as an SAR probe to interrogate the contribution of the 4-methylimidazole substituent to inotropic potency relative to other N-linked heteroaryl variants. Researchers should request the full dose-response dataset from the original study authors or replicate comparative assays in their own systems against the unsubstituted imidazole parent to establish quantitative differentiation [1][2].

Monoamine Oxidase Inhibitor Lead Optimization

With patent claims supporting MAO inhibitory activity for compounds within this chemotype [3], this derivative can be used as a starting point for medicinal chemistry optimization of MAO-B or MAO-A selectivity. The 4-methyl group on the imidazole ring provides a vector for further substitution, and the quinolin-2-one core offers multiple positions for derivatization to tune potency, metabolic stability, and CNS penetration [3].

Imidazoline Receptor Ligand Tool Compound Development

The patent disclosure of imidazoline receptor ligand activity for this compound class [3] positions 6-(4-methylimidazol-1-yl)-1H-quinolin-2-one as a candidate for developing tool compounds targeting I1 or I2 imidazoline binding sites. Structural differentiation from non-imidazole analogs is clear at the pharmacophore level, though procurement teams should verify in-house binding data before committing to large-scale synthesis due to the lack of publicly available quantitative binding parameters [3].

Quote Request

Request a Quote for 6-(4-methylimidazol-1-yl)-1H-quinolin-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.